![molecular formula C9H8O5 B2866409 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid CAS No. 125812-00-2](/img/structure/B2866409.png)

5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

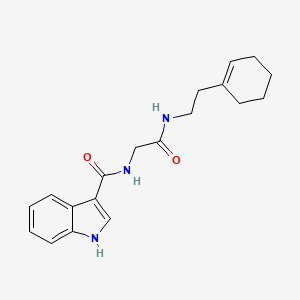

5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid is a chemical compound with the CAS Number: 125812-00-2. It has a molecular weight of 196.16 and its IUPAC name is 5-[(1E)-3-methoxy-3-oxo-1-propenyl]-2-furoic acid .

Synthesis Analysis

The synthesis of furan platform chemicals (FPCs) like 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid is part of a shift in the chemical industry from traditional resources such as crude oil to biomass . This change requires the replacement of petroleum refineries with biorefineries .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h2-5H,1H3,(H,11,12)/b5-3+ .Chemical Reactions Analysis

The manufacture and uses of FPCs directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored . The main purpose of this research is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Discovery of New Compounds

Research on furan derivatives, such as "5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid", has led to the identification of new compounds with potential applications. For instance, a study by Chen et al. (2017) discovered new furan derivatives from a mangrove-derived endophytic fungus, highlighting the biodiversity of natural sources for novel compound discovery.

Biocatalytic Production of Biobased Polymers

The biocatalytic conversion of furan derivatives to valuable chemicals such as furan-2,5-dicarboxylic acid (FDCA) is a growing area of research. FDCA is a key monomer for producing biobased polymers like polyethylene furanoate (PEF), which is seen as a sustainable alternative to petroleum-based plastics. Studies by Dijkman et al. (2014) and Jia et al. (2019) have demonstrated enzyme-catalyzed oxidation processes for converting furan derivatives to FDCA.

Bioactivities of Furan Derivatives

Furan-2-carboxylic acids derived from various sources have been evaluated for their bioactivities. A study by Wu et al. (2018) on compounds isolated from the roots of Nicotiana tabacum revealed significant anti-tobacco mosaic virus (TMV) activity, indicating the potential of furan derivatives in developing plant protection agents.

Antimicrobial and Antioxidant Properties

Research on furan derivatives also includes the evaluation of their antimicrobial and antioxidant properties. Ma et al. (2016) isolated new furan compounds from Aspergillus flavus with potent antibacterial activity against Staphylococcus aureus and moderate antioxidant activity.

Sustainable Chemical Synthesis

The synthesis and functionalization of furan derivatives are key for developing sustainable chemical processes. Research efforts aim to improve the efficiency of synthesizing furan-based chemicals from biomass, offering a renewable alternative to traditional petrochemical feedstocks. The work by Yuan et al. (2019) reviews advances in the biocatalytic production of FDCA, highlighting the role of furan derivatives in the future of green chemistry.

Safety and Hazards

Zukünftige Richtungen

The future of FPCs like 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid lies in the potential of biomass as a source of sustainable and economically viable chemicals . The fate of selected FPCs and their potential are being explored, with many more simple or complex chemicals expected to be obtained .

Eigenschaften

IUPAC Name |

5-[(E)-3-methoxy-3-oxoprop-1-enyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h2-5H,1H3,(H,11,12)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANQECYSYOJERH-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2866329.png)

![N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2866331.png)

![N-(5-fluoro-2-methylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2866332.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2866334.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2866336.png)

![N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide](/img/structure/B2866341.png)

![2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine](/img/structure/B2866345.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2866348.png)